Hymeglusin - 29066-42-0

Hymeglusin

Catalog Number: EVT-271684
CAS Number: 29066-42-0
Molecular Formula: C18H28O5
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hymeglusin, also known as 1233A, F244, or L-659-699, is a naturally occurring β-lactone initially identified as a potent and specific inhibitor of eukaryotic 3-hydroxy-3-methylglutaryl coenzyme A synthase (HMGCS) [, , , , ]. This enzyme catalyzes a crucial step in the mevalonate pathway, responsible for synthesizing isoprenoids, essential building blocks for various biomolecules [, ]. Initially isolated from a soil microorganism, Scopulariopsis sp. No. 1233A [], Hymeglusin exhibits a broad spectrum of activity, inhibiting both eukaryotic and prokaryotic HMGCS, albeit with different potencies and mechanisms [, , , ]. This differential inhibition has garnered significant attention, prompting investigations into its potential as an antimicrobial agent and a tool for studying isoprenoid biosynthesis across different life forms [, , , ].

Synthesis Analysis

The total synthesis of Hymeglusin and its analogs has been achieved, providing access to these valuable compounds for further research. One approach utilizes a concise synthetic route involving a key asymmetric aldol reaction to construct the β-lactone ring [, ]. This method enables the preparation of Hymeglusin and its derivatives with high stereoselectivity and efficiency, facilitating structure-activity relationship studies and the development of potential therapeutic agents [, ].

Molecular Structure Analysis

Hymeglusin comprises a β-lactone ring, a highly reactive four-membered cyclic ester, fused to a larger carbocyclic framework [, , , ]. Structural studies, including X-ray crystallography, have revealed detailed insights into the binding mode of Hymeglusin with its target enzymes, both eukaryotic HMGCS and prokaryotic mvaS [, ]. These studies highlight the crucial role of the β-lactone ring in forming a covalent adduct with the active site cysteine residue of these enzymes, leading to their irreversible inhibition [, ].

Mechanism of Action

Hymeglusin acts as a mechanism-based inhibitor, targeting the active site cysteine residue of HMGCS and mvaS, enzymes responsible for catalyzing the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA in the mevalonate pathway [, , , ]. Upon entering the enzyme active site, the β-lactone ring of Hymeglusin undergoes nucleophilic attack by the cysteine thiol group, leading to the formation of a covalent thioester adduct [, ]. This covalent modification irreversibly blocks the enzyme's catalytic activity, effectively inhibiting the mevalonate pathway and downstream isoprenoid biosynthesis [, , , ]. Notably, the stability and reversibility of the Hymeglusin-enzyme adduct differ between eukaryotic HMGCS and prokaryotic mvaS, influencing the duration and potency of inhibition observed in various organisms [, ].

Physical and Chemical Properties Analysis

Hymeglusin is a chiral molecule, and its biological activity is primarily attributed to the (2R, 3R)-isomer []. The presence of the β-lactone ring renders Hymeglusin susceptible to hydrolysis, particularly under basic conditions []. This inherent reactivity necessitates careful handling and storage to prevent degradation []. While specific data on its physical properties like solubility, melting point, and logP are limited, its structure suggests hydrophobic characteristics, potentially influencing its membrane permeability and bioavailability [].

Applications
  • Inhibition of Isoprenoid Biosynthesis: Hymeglusin serves as a potent inhibitor of HMGCS, effectively blocking the mevalonate pathway and downstream isoprenoid biosynthesis [, , , , , ]. This inhibition has been exploited to investigate the role of isoprenoids in various cellular processes, including cell growth, membrane formation, and signaling pathways [, , , ].

  • Antimicrobial Activity: Hymeglusin exhibits antimicrobial activity against various bacteria, including Enterococcus faecalis and methicillin-resistant Staphylococcus aureus (MRSA) [, , , , , ]. This activity stems from its ability to inhibit mvaS, the bacterial homolog of HMGCS, essential for isoprenoid biosynthesis in these organisms [, , , ]. Studies have demonstrated its potential as a lead compound for developing novel antibiotics to combat drug-resistant infections [, , ].

  • Antifungal Activity: Hymeglusin has shown antifungal activity against plant pathogenic fungi, such as Pestalotiopsis theae and Colletotrichum gloeosporioides [, ]. This activity suggests its potential use in developing antifungal agents for agricultural applications [, ].

  • Metabolic Studies: Hymeglusin has been employed as a tool in metabolic studies to investigate the flux of metabolites through the mevalonate pathway []. By inhibiting HMGCS, researchers can assess the accumulation or depletion of specific metabolites, providing insights into metabolic regulation and pathway dynamics [].

  • Target Validation: Hymeglusin has been utilized in target validation studies to confirm the role of HMGCS or mvaS in specific biological processes or diseases [, , ]. By selectively inhibiting these enzymes, researchers can assess the downstream phenotypic consequences and establish a causal relationship between enzyme activity and the observed effects [, , ].

Future Directions
  • Development of Novel Antibiotics: The antimicrobial activity of Hymeglusin, particularly against drug-resistant bacteria like MRSA, holds promise for developing novel antibiotics [, , ]. Future research could focus on optimizing its pharmacological properties, such as potency, selectivity, and pharmacokinetics, to develop clinically relevant therapies [, , ].

  • Elucidating the Molecular Basis of Differential Inhibition: The distinct mechanisms and potencies of Hymeglusin inhibition on eukaryotic HMGCS and prokaryotic mvaS require further investigation [, ]. Structural studies and mutagenesis approaches could unravel the structural determinants responsible for these differences, guiding the design of more specific and effective inhibitors [, ].

  • Exploring its Potential in Cancer Therapy: The mevalonate pathway plays a crucial role in cancer cell proliferation and survival []. Hymeglusin's ability to inhibit this pathway warrants further exploration for its anticancer potential []. Future research could investigate its efficacy against various cancer cell lines and elucidate its mechanism of action in these contexts [].

  • Investigating its Applications in Agriculture: The antifungal activity of Hymeglusin against plant pathogens suggests its potential use in agriculture [, ]. Further studies could assess its efficacy in controlling fungal diseases in crops and its impact on plant growth and yield [, ].

Venetoclax

Compound Description: Venetoclax is a BCL-2 inhibitor used in the treatment of acute myeloid leukemia (AML) . It induces apoptosis in AML cells by inhibiting the anti-apoptotic function of the BCL-2 protein.

Relevance: Research indicates that Hymeglusin enhances the pro-apoptotic effects of Venetoclax in AML treatment . This combination strategy shows promise for AML treatment due to enhanced antileukemic activity and acceptable toxicity.

3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA)

Compound Description: 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) is a key metabolic intermediate in the mevalonate pathway, which is responsible for synthesizing cholesterol and other isoprenoids in organisms .

Relevance: Hymeglusin is a specific inhibitor of HMG-CoA synthase (HMGCS), the enzyme responsible for catalyzing the formation of HMG-CoA . By inhibiting HMGCS, Hymeglusin disrupts the mevalonate pathway, leading to various downstream effects.

β-Hydroxybutyrate (β-OHB)

Compound Description: β-Hydroxybutyrate (β-OHB) is a ketone body produced in the liver, primarily from fatty acids, during periods of low glucose availability . It serves as an alternative energy source for various tissues, including the brain and heart.

Relevance: Studies demonstrate that Hymeglusin influences β-OHB accumulation in the heart during low-flow ischemia . Hymeglusin inhibits HMG-CoA synthase (HMGCS2), an enzyme involved in ketone body production. This inhibition leads to lower ischemic β-OHB accumulation and improved cardiac functional recovery.

Dihydroacremonol

Compound Description: Dihydroacremonol is a bislactone compound isolated from cultures of Clonostachys spp. fungi alongside Hymeglusin . It exhibits antimicrobial activity.

Clonostachyone

Compound Description: Clonostachyone is a bislactone compound isolated from cultures of Clonostachys spp. fungi, similar to Hymeglusin .

Acremodiol B

Compound Description: Acremodiol B is a bislactone compound also isolated from cultures of Clonostachys spp. fungi alongside Hymeglusin .

Acremodiol C

Compound Description: Acremodiol C is a bislactone compound isolated from Clonostachys spp. fungi, similar to Hymeglusin . Its enantiomer has known antimicrobial activity.

Fusariumester A1, A2 and B

Compound Description: Fusariumester A1 (2), A2 (3) and B (4) are bis-alkenoic acid esters isolated from the marine-derived fungus Fusarium solani H915 . Fusariumester B specifically contains a β-lactone ring.

9,12,13-Trihydroxyoctadec-10-enoic acid

Compound Description: 9,12,13-Trihydroxyoctadec-10-enoic acid is a metabolite identified in the crude extract of the marine fungus Emericellopsis cladophorae MUM 19.33, which exhibits antifungal activity .

Novobiocin A

Compound Description: Novobiocin A is an aminocoumarin antibiotic that inhibits bacterial DNA gyrase and is found in the crude extract of Emericellopsis cladophorae MUM 19.33 .

Daunomycinone

Compound Description: Daunomycinone is an anthracycline antibiotic with anticancer activity, identified as a metabolite in Emericellopsis cladophorae MUM 19.33 .

Isoreserpin

Compound Description: Isoreserpin is an indole alkaloid found in Emericellopsis cladophorae MUM 19.33, known for its anticancer properties .

Flavopiridol

Compound Description: Flavopiridol is a semi-synthetic flavonoid with anticancer activity, identified as a metabolite in Emericellopsis cladophorae MUM 19.33 .

2’-O-Galloylhyperin

Compound Description: 2’-O-Galloylhyperin is a hydrolysable tannin with anti-inflammatory properties, identified in Emericellopsis cladophorae MUM 19.33 .

(2R, 3R)-DU-6622 and (2S, 3S)-DU-6622

Compound Description: DU-6622 is a synthetic β-lactone that exists as two enantiomers: (2R, 3R)-DU-6622 and (2S, 3S)-DU-6622. These isomers exhibit differential inhibition of HMG-CoA synthase and pancreatic lipase . The (2R, 3R)-isomer specifically inhibits HMG-CoA synthase, while the (2S, 3S)-isomer primarily targets pancreatic lipase.

Properties

CAS Number

29066-42-0

Product Name

Hymeglusin

IUPAC Name

(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid

Molecular Formula

C18H28O5

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1

InChI Key

ODCZJZWSXPVLAW-KXCGKLMDSA-N

SMILES

CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C

Solubility

Soluble in DMSO

Synonyms

11-(3'-(hydroxymethyl)-4'-oxo-2'-oxetanyl)-3,5,7-trimethyl-2,4-undecadienoic acid
11-(3-(hydroxymethyl)-4-oxo-2-oxytanyl)-3,5,7-trimethyl-2,4-undecadienenoic acid
1233A
3,5,7-trimethyl-12-hydroxy-13-hydroxymethyl-2,4-tetradecadiendioic acid 12,14-lactone
antibiotic 1233A
antibiotic 1233A calcium
antibiotic 1233A Potassium
antibiotic 1233A sodium
F-244
L 659699
L-659,669

Canonical SMILES

CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C

Isomeric SMILES

C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.